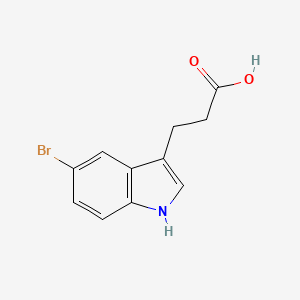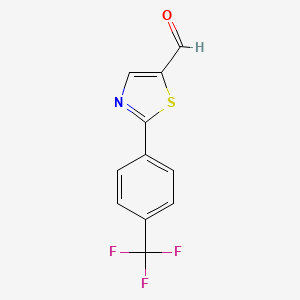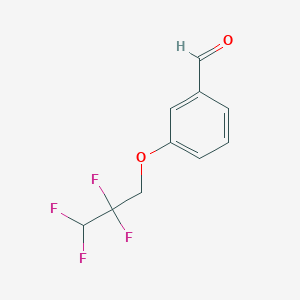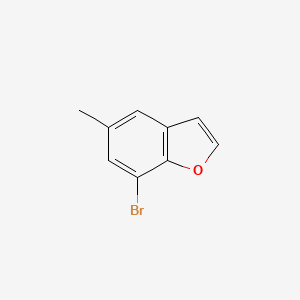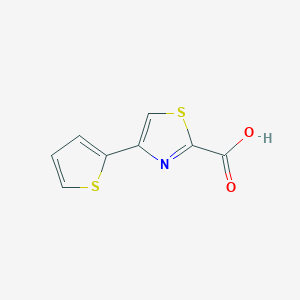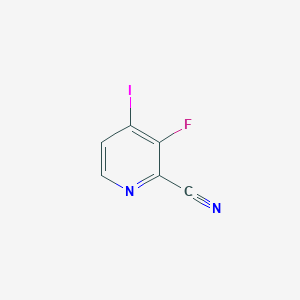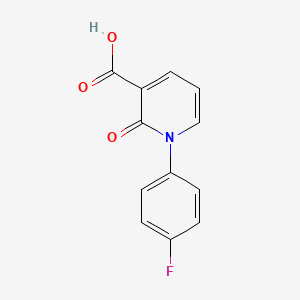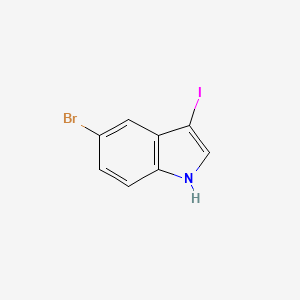
5-Bromo-3-iodo-1H-indole
Vue d'ensemble
Description
5-Bromo-3-iodo-1H-indole is a halogenated indole derivative, a class of compounds known for their significance in medicinal chemistry and organic synthesis. Indoles are heterocyclic structures that are part of many natural products and pharmaceuticals. The presence of bromine and iodine atoms on the indole core can make this compound a versatile intermediate for further chemical transformations and functional group modifications .
Synthesis Analysis
The synthesis of halogenated indole derivatives can be achieved through various methods. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents can lead to the formation of new indole derivatives with good yields . Similarly, bromoindole derivatives can be used as starting materials for the synthesis of photoreactive indole derivatives, which are useful in biological functional analysis . Additionally, the synthesis of 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole demonstrates the use of NBS-promoted reactions, which can proceed without metal catalysts and at room temperature, simplifying the post-treatment operations .
Molecular Structure Analysis
The molecular structure of halogenated indoles can be elucidated using various spectroscopic methods and confirmed by X-ray single crystal diffraction. The Hirshfeld surface analysis can reveal short intermolecular interactions, and the molecular geometry optimizations can be compared with experimental data to confirm the structure . The molecular electrostatic potential map can also be used to identify electrophilic and nucleophilic regions, which are important for understanding the reactivity of the molecule .
Chemical Reactions Analysis
Halogenated indoles like 5-bromo-3-iodo-1H-indole can undergo a variety of chemical reactions. For example, iodine(III)-mediated bromocarbocyclizations can be used to synthesize oxoindoles, which can then be transformed into complex structures such as alkaloids . Additionally, bromo-amination reactions can be performed under metal-free conditions to introduce amino groups into the indole ring . These reactions demonstrate the versatility of halogenated indoles in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated indoles are influenced by the presence of halogen atoms. These compounds typically exhibit good thermal stability, which is an important consideration for their use in various chemical reactions . The electronic spectra and molecular orbital energy level diagrams can provide insights into the electronic structure of these molecules, which is relevant for their photoreactive properties . The NMR chemical shifts computed using the GIAO method can also provide valuable information about the electronic environment of the atoms within the molecule .
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Organic Chemistry and Medicinal Chemistry .
Summary of the Application
Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Methods of Application or Experimental Procedures
Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .
Results or Outcomes
Indoles, both natural and synthetic, show various biologically vital properties .
2. Synthesis of 5-Bromo Derivatives of Indole Phytoalexins
Specific Scientific Field
This application is in the field of Medicinal Chemistry .
Summary of the Application
5-Bromosubstituted derivatives of indole phytoalexins have been synthesized and screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines .
Methods of Application or Experimental Procedures
The synthesis of five series 5-bromosubstituted derivatives of indole phytoalexins Types A–E was reported using a straightforward synthetic approach .
Results or Outcomes
Evaluation of their antiproliferative potency showed that the activity of some analogues was better or comparable to that of cisplatin .
3. Alkaloid Synthesis
Specific Scientific Field
This application is in the field of Organic Chemistry and Medicinal Chemistry .
Summary of the Application
Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Methods of Application or Experimental Procedures
Various methods have been reported for the synthesis of indoles, for example modern versions of classical synthesis methods (named reactions along with indole synthesis) such as: Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .
Results or Outcomes
Indoles, both natural and synthetic, show various biologically vital properties .
4. Rapid Synthesis of 1,2,3-Trisubstituted Indoles
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .
Methods of Application or Experimental Procedures
This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Results or Outcomes
The utility of this process in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality has been demonstrated .
5. Synthesis of Selected Alkaloids
Specific Scientific Field
This application is in the field of Organic Chemistry and Medicinal Chemistry .
Summary of the Application
Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Methods of Application or Experimental Procedures
Various methods have been reported for the synthesis of indoles, for example modern versions of classical synthesis methods (named reactions along with indole synthesis) such as: Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .
Results or Outcomes
Indoles, both natural and synthetic, show various biologically vital properties .
6. Synthesis of 1,2,3-Trisubstituted Indoles
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .
Methods of Application or Experimental Procedures
This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Results or Outcomes
The utility of this process in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality has been demonstrated .
Propriétés
IUPAC Name |
5-bromo-3-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYVXFHJBHFPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595868 | |
| Record name | 5-Bromo-3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-iodo-1H-indole | |
CAS RN |
868694-19-3 | |
| Record name | 5-Bromo-3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-iodo-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



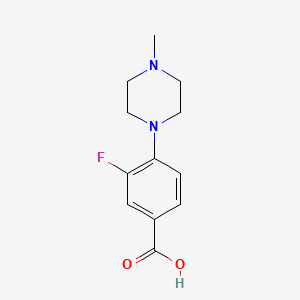
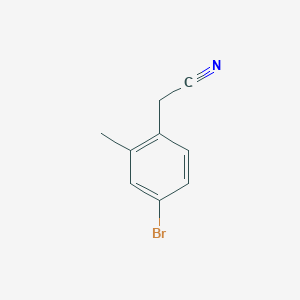
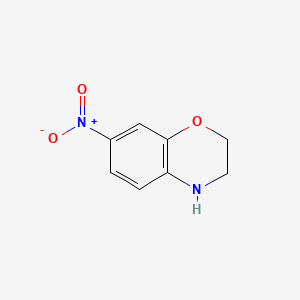
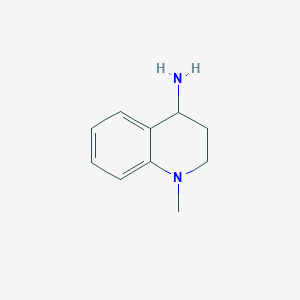

![7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1343156.png)
